molecular formula C21H25N5O B2977244 1-(4-tert-butylphenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea CAS No. 2097914-98-0

1-(4-tert-butylphenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea

Cat. No.: B2977244
CAS No.: 2097914-98-0
M. Wt: 363.465
InChI Key: MPHFXHMMXVYAGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-tert-butylphenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Scientific Research Applications

Association and Complexation Studies

  • The study of association of N-(pyridin-2-yl), N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates explored the substituent effect on complex formation, crucial for understanding molecular interactions in design of compounds with specific functionalities. NMR spectroscopy and quantum chemical calculations provided insights into the dynamics of association, influenced by the electronic properties of the substituents, and highlighted the importance of intramolecular hydrogen bond disruption in ureas for complex formation (Ośmiałowski et al., 2013).

Inhibitory Activity and Structural Optimization

  • Structural optimization of compounds targeting the p38alpha MAP kinase, a key enzyme in inflammatory processes, included derivatives similar to the queried compound. These optimizations led to the development of inhibitors with significant potential in treating autoimmune diseases, demonstrating the importance of specific molecular features for binding and activity. Molecular binding affinities were established using thermal denaturation techniques, emphasizing the role of substituents like the tert-butyl group in achieving potent inhibition (Regan et al., 2003).

Synthesis and Evaluation of Analogues

  • Research on N-pyrazole, N'-thiazole urea inhibitors of MAP kinase p38α involved structure-based design and synthesis, leading to potent inhibitors of this kinase. This work underscores the potential of such compounds in therapeutic applications, where modulation of kinase activity can have significant clinical benefits. The synthesis process and biological evaluation of these inhibitors provide a framework for developing new therapeutic agents with enhanced efficacy and specificity (Getlik et al., 2012).

Antibacterial Applications

  • A study focused on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aimed at developing new antibacterial agents. This research demonstrates the broader applicability of urea derivatives in addressing microbial resistance through the development of new chemical entities. The antibacterial evaluation of these compounds against various pathogens highlights their potential as leads for new antimicrobial drugs (Azab et al., 2013).

Gelation Properties

  • The study of 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea's ability to form hydrogels in acidic conditions at specific pH levels, and how the gelation properties can be tuned by the identity of the anion, reflects the compound's utility in material science, particularly for developing materials with specific mechanical properties (Lloyd & Steed, 2011).

Properties

IUPAC Name

1-(4-tert-butylphenyl)-3-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O/c1-21(2,3)18-6-8-19(9-7-18)25-20(27)23-11-12-26-15-17(14-24-26)16-5-4-10-22-13-16/h4-10,13-15H,11-12H2,1-3H3,(H2,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHFXHMMXVYAGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCCN2C=C(C=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.